molecular formula C9H9F3N2O B14815704 4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-amine

4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B14815704
M. Wt: 218.18 g/mol
InChI Key: BHXNSWIZWTXCEK-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C9H9F3N2O and a molecular weight of 218.18 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a pyridine ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

4-cyclopropyloxy-6-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)8-3-7(6(13)4-14-8)15-5-1-2-5/h3-5H,1-2,13H2

InChI Key

BHXNSWIZWTXCEK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2N)C(F)(F)F

Origin of Product

United States

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